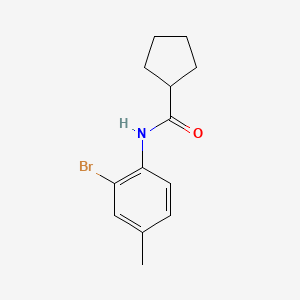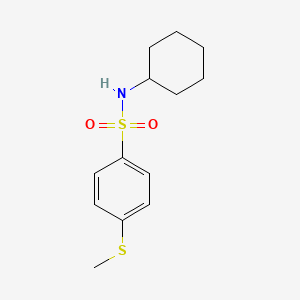
N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has unique properties that make it an ideal candidate for scientific research, particularly in the fields of biochemistry and pharmacology.
作用机制
The mechanism of action of N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine involves its ability to bind to specific proteins and inhibit their function. This compound has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways. By inhibiting the function of Crk, N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine can affect various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine has been shown to affect the activity of certain enzymes, including protein kinases, which are involved in various cellular processes.
实验室实验的优点和局限性
One of the main advantages of using N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine in lab experiments is its ability to selectively bind to specific proteins and inhibit their function. This makes it an ideal tool for studying protein-protein interactions and the mechanisms of various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
未来方向
There are several future directions for research involving N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine. One potential direction is to study its potential applications in cancer treatment, particularly in combination with other drugs. Additionally, further research is needed to understand the mechanisms of action of this compound and its effects on various cellular processes. Finally, the development of new synthesis methods for N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine could lead to the production of higher purity compounds and expand its potential applications in scientific research.
合成方法
The synthesis of N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine involves the reaction of 2-nitrobenzaldehyde and tert-butylamine in the presence of a catalyst. The resulting product is then treated with 4-chloro-3-nitrobenzoyl chloride to yield the final product. This synthesis method is relatively simple and yields a high purity product.
科学研究应用
N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine has a wide range of potential applications in scientific research. One of the most significant applications is in the field of biochemistry, where it can be used as a tool to study protein-protein interactions. This compound has been shown to bind to certain proteins and inhibit their function, making it an ideal candidate for studying the mechanisms of protein interactions.
属性
IUPAC Name |
N-tert-butyl-2-(3-nitrophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-18(2,3)21-17-14-9-4-5-10-15(14)19-16(20-17)12-7-6-8-13(11-12)22(23)24/h4-11H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDMUCLIESORJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(3-nitrophenyl)quinazolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)
![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)
![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)


![ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5801791.png)




